N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,5-dimethoxybenzamide
CAS No.:
Cat. No.: VC16363905
Molecular Formula: C28H23NO6
Molecular Weight: 469.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H23NO6 |
|---|---|
| Molecular Weight | 469.5 g/mol |
| IUPAC Name | N-[2-(6-ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-3,5-dimethoxybenzamide |
| Standard InChI | InChI=1S/C28H23NO6/c1-4-16-9-10-24-21(11-16)22(15-25(30)34-24)27-26(20-7-5-6-8-23(20)35-27)29-28(31)17-12-18(32-2)14-19(13-17)33-3/h5-15H,4H2,1-3H3,(H,29,31) |
| Standard InChI Key | PRWPCXOBNVPJIP-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=CC(=C5)OC)OC |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure features a chromene core (2H-chromen-2-one) substituted with a 6-ethyl group, fused to a benzofuran ring at the 4-position. The benzofuran moiety is further functionalized with a 3,5-dimethoxybenzamide group at the 3-position. This arrangement creates a planar, conjugated system that enhances aromatic stability while allowing for targeted molecular interactions. The ethyl group at the chromene’s 6-position contributes to lipophilicity, potentially improving membrane permeability in biological systems.
Key Functional Groups
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Chromene-2-one: A bicyclic system with a ketone group at position 2, enabling participation in redox reactions and hydrogen bonding.
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Benzofuran: An oxygen-containing heterocycle that augments aromaticity and serves as a rigid scaffold for substituent placement.
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Dimethoxybenzamide: The 3,5-dimethoxy configuration on the benzamide group provides electron-donating effects, modulating electronic density and solubility.
Synthesis and Optimization
Reaction Pathways
The synthesis of N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,5-dimethoxybenzamide typically proceeds via a three-step strategy:
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Chromene Formation: Ethyl 2-oxo-2H-chromene-3-carboxylate reacts with hydrazine hydrate to yield a hydrazone intermediate, which undergoes cyclization under acidic conditions to form the chromene core.
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Benzofuran Construction: A Sonogashira coupling or Ullmann reaction attaches the benzofuran moiety to the chromene, followed by oxidation to introduce the ketone group.
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Benzamide Functionalization: The 3,5-dimethoxybenzamide group is introduced via nucleophilic acyl substitution, using 3,5-dimethoxybenzoyl chloride and an amine-functionalized intermediate.
Optimization Challenges
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Stereochemical Control: Ensuring regioselectivity during benzofuran fusion requires precise temperature and catalyst selection (e.g., Pd(PPh) for Sonogashira).
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Yield Improvement: Side reactions, such as over-oxidation of the chromene ketone, are mitigated by using mild oxidizing agents like MnO.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 469.5 g/mol |
| Solubility | Moderate in DMSO, low in HO |
| Lipophilicity (LogP) | ~3.2 (predicted) |
| Stability | Stable under inert atmospheres; degrades under UV light due to chromene’s photoreactivity |
The compound’s limited aqueous solubility (10 µM in PBS) and moderate LogP value suggest suitability for lipid-rich biological environments, though formulation enhancements (e.g., nanoemulsions) may be necessary for in vivo applications.
Biological Activities and Mechanisms
Anticancer Activity
In vitro studies on MCF-7 breast cancer cells demonstrate dose-dependent cytotoxicity (IC = 12.5 µM), potentially through ROS generation and apoptosis induction. The chromene moiety’s redox activity is hypothesized to interfere with mitochondrial electron transport chains.
Comparative Analysis with Analogues
| Compound | Structural Difference | Bioactivity (IC) |
|---|---|---|
| VC16384022 | 3,4-Dimethoxyphenyl vs. 6-ethyl chromene | 18.7 µM (MCF-7) |
| Acifluorfen | Nitrobenzoate core | Herbicidal activity |
The 6-ethyl substitution in N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,5-dimethoxybenzamide enhances lipophilicity compared to VC16384022, correlating with improved cellular uptake and lower IC values.
Future Research Directions
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Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability using in vitro hepatocyte models.
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Target Identification: Employ computational docking to predict interactions with kinases or GPCRs.
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Structural Modulation: Introduce fluorinated groups to enhance metabolic resistance and blood-brain barrier penetration.
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